5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is an organic compound with significant relevance in chemical synthesis and research. Its molecular formula is , and it has a molecular weight of approximately 273.51 g/mol. This compound is classified as a sulfonyl chloride, which is a category of compounds characterized by the presence of a sulfonyl group () attached to a chlorine atom. Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis.
The synthesis of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride can be achieved through various methods, primarily involving the introduction of the sulfonyl chloride group to a suitable aromatic precursor. One common approach involves the nitration of 5-bromo-4-fluoroaniline followed by the conversion of the resulting nitro compound into the corresponding sulfonyl chloride.
The molecular structure of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride features a benzene ring substituted with bromine and fluorine atoms, as well as a nitro group and a sulfonyl chloride group. The arrangement can be represented using various structural formulas:
InChI=1S/C6H3BrClFNO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br
The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.51 g/mol |
CAS Number | 1603249-26-8 |
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride participates in several chemical reactions:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry and material science.
The mechanism of action for the nucleophilic substitution reaction involves:
The reactivity of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is influenced by electronic effects from the bromine and fluorine substituents, which can stabilize or destabilize transition states during these reactions.
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride typically appears as a solid at room temperature. Its melting point and boiling point are not widely documented but can be inferred from similar compounds in its class.
The compound is characterized by its:
Relevant data includes:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Reactivity | High |
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
This compound's versatility makes it a valuable tool for chemists working across various fields, including synthetic organic chemistry and materials science.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 63719-82-4
CAS No.: